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Compound of Interest

Compound Name: 4-Pyridineacetic acid

Cat. No.: B146078 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
4-Pyridineacetic acid, a heterocyclic compound featuring a pyridine ring substituted with an

acetic acid moiety at the 4-position, has emerged as a crucial building block in the landscape of

organic synthesis. Its unique structural combination of a basic pyridine nitrogen and an acidic

carboxylic acid group imparts a versatile reactivity profile, making it a valuable precursor for a

diverse array of functional molecules. This technical guide provides a comprehensive overview

of the applications of 4-pyridineacetic acid in the synthesis of pharmaceuticals, functional

materials, and complex molecular architectures. The content herein is intended to serve as a

detailed resource for researchers and professionals in the fields of medicinal chemistry,

materials science, and synthetic organic chemistry.

Physicochemical Properties
4-Pyridineacetic acid is a white to off-white crystalline solid with a molecular formula of

C₇H₇NO₂ and a molecular weight of 137.14 g/mol . A summary of its key physicochemical

properties is presented in the table below.
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Property Value

Molecular Formula C₇H₇NO₂

Molecular Weight 137.14 g/mol

Appearance White to off-white crystalline solid

Melting Point 141-146 °C

CAS Number 28356-58-3

Core Reactivity and Synthetic Applications
The synthetic utility of 4-pyridineacetic acid stems from the reactivity of its two primary

functional groups: the carboxylic acid and the pyridine ring.

Reactions of the Carboxylic Acid Group
The carboxylic acid functionality of 4-pyridineacetic acid readily undergoes standard

transformations, providing access to a wide range of derivatives.

1. Esterification:

4-Pyridineacetic acid can be esterified with various alcohols under acidic catalysis to yield the

corresponding esters. These esters are valuable intermediates in the synthesis of

pharmaceuticals and other bioactive molecules.

Table 1: Esterification of 4-Pyridineacetic Acid with Various Alcohols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b146078?utm_src=pdf-body
https://www.benchchem.com/product/b146078?utm_src=pdf-body
https://www.benchchem.com/product/b146078?utm_src=pdf-body
https://www.benchchem.com/product/b146078?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alcohol Catalyst Solvent
Reaction
Conditions

Yield (%)

Ethanol H₂SO₄ Ethanol Reflux, 18 h Not Specified

n-Butanol H₂SO₄ n-Butanol Reflux Not Specified

Isopropyl Alcohol Not Specified Not Specified Not Specified Not Specified

Benzyl Alcohol
Potassium tert-

butoxide
THF

Room

Temperature
Good

Allyl Alcohol
Potassium tert-

butoxide
THF

Room

Temperature
Good

2. Amidation:

The carboxylic acid can be converted into amides through reaction with a variety of primary and

secondary amines. This transformation is typically facilitated by coupling agents or by initial

conversion to a more reactive species like an acyl chloride. These amide derivatives are of

significant interest in medicinal chemistry due to the prevalence of the amide bond in biological

systems.

Table 2: Amidation of 4-Pyridineacetic Acid with Various Amines

Amine
Coupling
Agent/Method

Solvent
Reaction
Conditions

Yield (%)

Propylamine Toluene
Microwave, 200

°C, 20 min
Good

Morpholine Toluene
Microwave, 200

°C, 20 min
Good

Indoline Toluene
Microwave, 200

°C, 20 min
Good

Reactions Involving the Pyridine Ring
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The nitrogen atom of the pyridine ring imparts basicity and provides a site for N-alkylation and

coordination to metal centers.

1. Salt Formation:

As a base, the pyridine nitrogen readily reacts with acids to form pyridinium salts. This property

can be utilized to modify the solubility and handling characteristics of the molecule.

2. N-Oxidation:

The pyridine nitrogen can be oxidized to the corresponding N-oxide, which alters the electronic

properties of the ring and can direct further functionalization.

3. Coordination Chemistry and Materials Science:

The pyridine nitrogen acts as a ligand, enabling the coordination of 4-pyridineacetic acid to

various metal ions. This property is extensively utilized in the construction of Metal-Organic

Frameworks (MOFs), which are crystalline materials with applications in gas storage,

separation, and catalysis.

Experimental Protocols
Protocol 1: General Procedure for the Esterification of 4-Pyridineacetic Acid

A mixture of 4-pyridineacetic acid (1.0 eq.), the desired alcohol (1.1-1.5 eq.), and a catalytic

amount of a strong acid (e.g., H₂SO₄) in a suitable solvent (e.g., toluene or an excess of the

alcohol) is heated to reflux. The reaction is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is

removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl

acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine. The

organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The

crude ester can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for the Amidation of 4-Pyridineacetic Acid

To a solution of 4-pyridineacetic acid (1.0 eq.) in a suitable solvent (e.g., dichloromethane or

N,N-dimethylformamide), a coupling agent (e.g., DCC, EDC, or HATU) (1.1 eq.) and a base
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(e.g., triethylamine or diisopropylethylamine) (1.2 eq.) are added. The mixture is stirred at room

temperature for 15-30 minutes, followed by the addition of the desired amine (1.0 eq.). The

reaction is stirred at room temperature until completion (monitored by TLC). The reaction

mixture is then diluted with an organic solvent and washed sequentially with a mild acidic

solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The

organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude

amide is purified by recrystallization or column chromatography.

Visualization of a Key Biological Application:
Inhibition of Cytochrome P450 Aromatase
Derivatives of 4-pyridineacetic acid have been identified as non-steroidal inhibitors of

cytochrome P450 aromatase, an enzyme responsible for the final step in estrogen

biosynthesis. Aromatase converts androgens, such as testosterone, into estrogens. Inhibition

of this enzyme is a key therapeutic strategy for hormone-dependent breast cancer. The

pyridine nitrogen of the inhibitor coordinates to the heme iron atom in the active site of the

enzyme, thereby blocking the binding of the natural substrate.
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To cite this document: BenchChem. [4-Pyridineacetic Acid: A Versatile Scaffold in Modern
Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146078#4-pyridineacetic-acid-as-a-building-block-in-
organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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